![molecular formula C12H15ClFNO B1416779 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide CAS No. 950101-34-5](/img/structure/B1416779.png)
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Vue d'ensemble
Description
2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, also known as CFPMA, is a synthetic organic compound with a wide range of applications in scientific research. CFPMA is a fluorinated amide that has been used in a variety of biological and chemical studies due to its unique properties.
Applications De Recherche Scientifique
Potential as Pesticides
Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, have been characterized as potential pesticides. These compounds have been studied using X-ray powder diffraction to detail their structural properties (Olszewska et al., 2008).
Metabolism in Herbicides
Acetochlor, a compound structurally related to this compound, and its derivatives are used as pre-emergent herbicides in agricultural crops. These herbicides undergo complex metabolic activation in liver microsomes, involving various intermediates. The study of these metabolic pathways is crucial for understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, structurally related to the compound , have been synthesized and tested for anti-inflammatory activity. Some of these derivatives showed significant anti-inflammatory properties (Sunder & Maleraju, 2013).
Antihypertensive Agents
Certain derivatives of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide have been studied for their inhibitory activity against T-type Ca(2+) channels, indicating their potential as novel antihypertensive agents. These studies include an analysis of the structure-activity relationship essential for their efficacy and selectivity (Watanuki et al., 2012).
Antibacterial Potential
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its in vitro antibacterial activity against Klebsiella pneumoniae. This research highlights the potential of acetamide derivatives in developing new antibacterial drugs, considering their activity and cytotoxicity profiles (Cordeiro et al., 2020).
Pharmacokinetic and Toxicity Studies
The pharmacokinetic profile and toxicity analysis of certain acetamide derivatives have been conducted, providing valuable insights for their potential therapeutic uses. These studies are critical for understanding the safety and effectiveness of these compounds in clinical settings (Various Authors).
Mécanisme D'action
Mode of Action
It’s known that tertiary aliphatic amines, a group to which this compound belongs, are biotransformed through a reversible reaction into tertiary amine oxides .
Biochemical Pathways
Based on the structure of the compound and its similarity to other tertiary aliphatic amines, it can be hypothesized that it may affect pathways involving the metabolism of tertiary amines .
Propriétés
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-8(2)12(15-11(16)7-13)9-3-5-10(14)6-4-9/h3-6,8,12H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZXBVOQPSCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



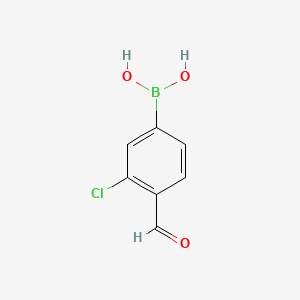
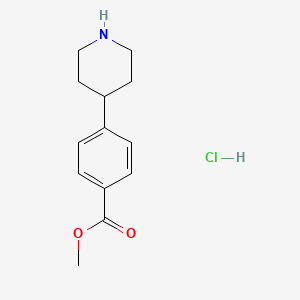
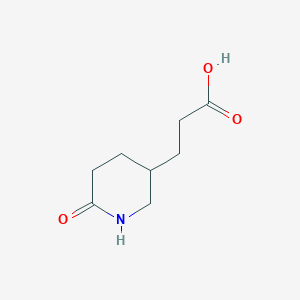

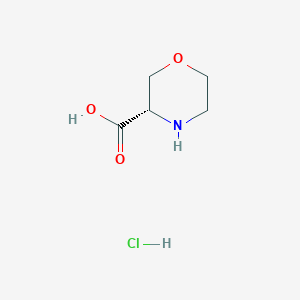

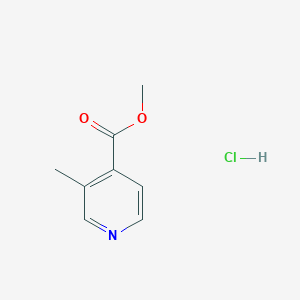

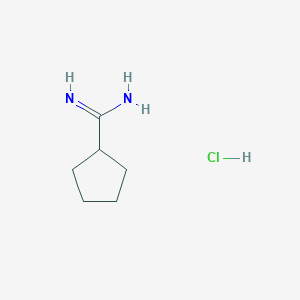


![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)
![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)